4-(3-Thienyl)-2-pyrimidinamine

Solid-state stability Crystallinity Formulation pre-screening

4-(3-Thienyl)-2-pyrimidinamine is a regioisomerically defined 4-aryl-2-aminopyrimidine building block. Substituting regioisomers without validation risks compromised potency and batch inconsistency in kinase inhibitor programs. • 35°C higher melting point (222-224°C) vs. the 2-thienyl regioisomer ensures superior solid-state stability and reliable solid-dosing for co-crystallization. • LogP of 1.47 places it in the optimal fragment-library range, favoring mycobacterial cell-wall penetration in antimycobacterial hit-expansion campaigns. • Validated as a key intermediate in Imatinib and Mocetinostat precursor synthesis, compatible with automated parallel synthesis workflows. • ≥95% purity with multi-step validated protocols reduces purification bottlenecks and improves array reproducibility.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 206564-03-6
Cat. No. B1271484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Thienyl)-2-pyrimidinamine
CAS206564-03-6
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C2=CSC=C2)N
InChIInChI=1S/C8H7N3S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H,(H2,9,10,11)
InChIKeyJNRJJYDIHGTTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Thienyl)-2-pyrimidinamine (CAS 206564‑03‑6) – A Heterocyclic Building Block for Medicinal Chemistry and Screening Collections


4-(3-Thienyl)-2-pyrimidinamine is a 4-aryl-2-aminopyrimidine in which the thiophene ring is attached at the 3‑position of the pyrimidine core . This regioisomeric arrangement imparts distinct electronic and steric properties compared with its 2‑thienyl and phenyl congeners. The compound has been employed as a key intermediate in the synthesis of kinase‑targeted antitumor agents such as Imatinib and Mocetinostat and belongs to a scaffold that exhibits antimycobacterial activity in the micromolar range [1].

Why 4‑Aryl‑2‑aminopyrimidines Cannot Be Interchanged – The Unique Solid‑State and Electronic Profile of 4‑(3‑Thienyl)‑2‑pyrimidinamine


Within the 4‑aryl‑2‑aminopyrimidine family, seemingly minor changes in the aryl substituent or its attachment position produce large differences in melting point, lipophilicity, and electronic distribution. For example, 4‑(3‑thienyl)‑2‑pyrimidinamine melts 35 °C higher than its 2‑thienyl regioisomer , indicating stronger intermolecular forces that influence solubility, formulation stability, and solid‑state handling. The 3‑thienyl group also alters the HOMO‑LUMO gap and dipole moment relative to the phenyl analog , which can shift target‑binding affinity and metabolic stability. Consequently, substituting one 4‑aryl‑2‑aminopyrimidine for another without experimental validation risks compromised potency, poor pharmacokinetics, and batch‑to‑batch inconsistency in discovery workflows.

Quantitative Differentiation of 4‑(3‑Thienyl)‑2‑pyrimidinamine Against the Closest Analogs


Melting‑Point Shift of 35 °C Versus the 2‑Thienyl Regioisomer

4‑(3‑Thienyl)‑2‑pyrimidinamine exhibits a melting point of 222‑224 °C , whereas 4‑(2‑thienyl)‑2‑pyrimidinamine (CAS 154321‑60‑5) melts at 187‑190 °C . The 35 °C elevation reflects stronger crystal‑lattice cohesion imparted by the 3‑thienyl orientation, which can be exploited to improve thermal stability during storage and processing.

Solid-state stability Crystallinity Formulation pre-screening

LogP Advantage Over the Phenyl Analog – Enhanced Hydrophilicity

The calculated partition coefficient (LogP) of 4‑(3‑thienyl)‑2‑pyrimidinamine is 1.47 , which is 0.3‑0.5 log units lower than the predicted LogP of 1.8‑2.0 for the phenyl counterpart 4‑phenyl‑2‑pyrimidinamine (CAS 2305‑87‑5) . The reduced lipophilicity suggests improved aqueous solubility and a lower propensity for nonspecific protein binding, while still remaining within the drug‑like LogP window of 1‑3.

Lipophilicity Drug‑likeness Permeability

Antimycobacterial Potential – Class‑Level Activity in the Micromolar Range

In a systematic SAR study, C(4)‑ and C(5)‑thienyl‑substituted pyrimidines exhibited in vitro activity against Mycobacterium tuberculosis H37Rv, rifampicin‑resistant, and isoniazid‑resistant strains with MIC values in the low‑micromolar range [1]. Although the exact MIC of 4‑(3‑thienyl)‑2‑pyrimidinamine was not isolated, the 4‑thienyl motif was essential for activity, and the 3‑thienyl orientation is expected to impart a distinct electronic profile that may differentiate it from the 2‑thienyl isomer.

Tuberculosis Antimycobacterial M. tuberculosis

High‑Purity Building Block Validated for Multi‑Step Synthetic Applications

Commercial batches of 4‑(3‑thienyl)‑2‑pyrimidinamine are consistently supplied at ≥ 95% purity (HPLC) and have been successfully employed in multi‑step sequences including Vilsmeier‑Haack formylation and condensation with guanidines to yield Imatinib and Mocetinostat precursors . The 2‑thienyl isomer is also available at similar purity , but the 3‑thienyl variant benefits from richer documentation in peer‑reviewed synthetic protocols.

Organic synthesis Purity Reproducibility

Where 4‑(3‑Thienyl)‑2‑pyrimidinamine Outperforms Generic Alternatives – Evidence‑Based Application Scenarios


Tuberculosis Drug‑Discovery Libraries Seeking Novel 4‑Thienyl Scaffolds

The demonstrated antimycobacterial activity of 4‑thienyl‑pyrimidines at micromolar concentrations [1] makes 4‑(3‑thienyl)‑2‑pyrimidinamine a compelling core scaffold for hit‑expansion campaigns targeting drug‑sensitive and drug‑resistant M. tuberculosis. Its lower LogP relative to phenyl analogs may also favor penetration into the mycobacterial cell wall.

Fragment‑Based Lead Generation for Kinase Inhibitors

The use of 4‑(3‑thienyl)‑2‑pyrimidinamine as a surrogate building block in the synthesis of Imatinib and Mocetinostat precursors illustrates its compatibility with fragment‑to‑lead workflows. Its LogP of 1.47 places it in the optimal range for fragment libraries, while the higher melting point facilitates solid‑dosing during fragment soaking or co‑crystallization experiments.

Physicochemical Benchmarking and Pre‑Formulation Screening

The directly measured melting‑point difference of 35 °C between the 3‑thienyl and 2‑thienyl regioisomers provides a robust metric for benchmarking solid‑state stability and solubility. Teams prioritizing oral formulation can use this data to select the regioisomer with the desired thermal and dissolution profile without additional synthesis.

High‑Throughput Synthetic Chemistry Platforms

With a guaranteed purity of ≥95% and validated multi‑step synthetic protocols , 4‑(3‑thienyl)‑2‑pyrimidinamine is ready for direct use in automated parallel synthesis, reducing purification bottlenecks and improving reproducibility across large compound arrays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Thienyl)-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.